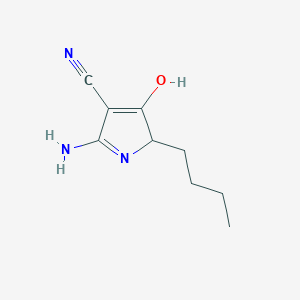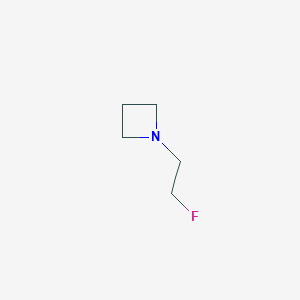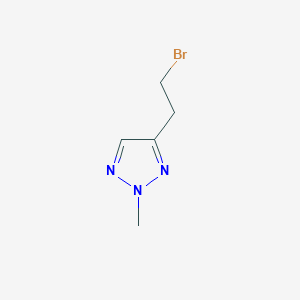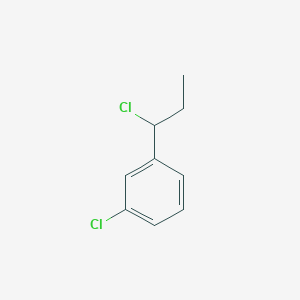
1-Chloro-3-(1-chloropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(1-chloropropyl)benzene is an organic compound with the molecular formula C9H11Cl2. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring and another chlorine atom is attached to the propyl group. This compound is known for its applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-chloropropyl)benzene can be synthesized through various methods. One common method involves the chlorination of 3-phenylpropyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(1-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of propylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-3-(1-chloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways involving chlorinated aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(1-chloropropyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms attached to the benzene ring and the propyl group make the compound reactive towards nucleophilic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
- 1-Chloro-3-phenylpropane
- 3-Chloro-1-phenylpropane
- 3-Phenyl-1-chloropropane
- 3-Phenylpropyl chloride
Comparison: 1-Chloro-3-(1-chloropropyl)benzene is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to similar compounds with only one chlorine atom. This increased reactivity makes it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C9H10Cl2 |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1-chloro-3-(1-chloropropyl)benzene |
InChI |
InChI=1S/C9H10Cl2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |
Clave InChI |
KPBFMCRHWUEOPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


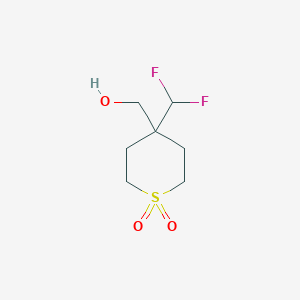

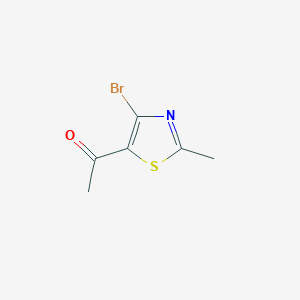
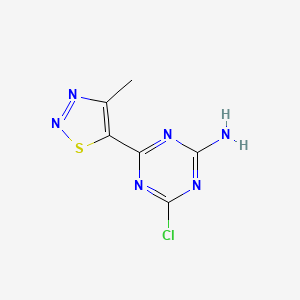
![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)

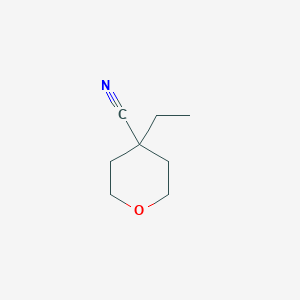
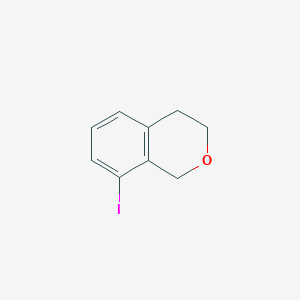
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
